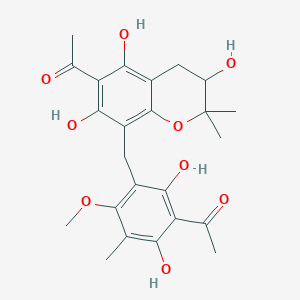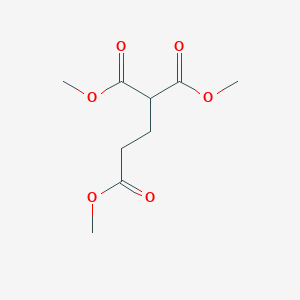
2,2-Di-P-Tolylpropane
Vue d'ensemble
Description
2,2-Di-P-Tolylpropane is a chemical compound with the molecular formula C17H20 and a molecular weight of 224.34 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,2-Di-P-Tolylpropane is represented by the formula C17H20 . Unfortunately, the specific details about the molecular structure are not available in the current resources.Physical And Chemical Properties Analysis
2,2-Di-P-Tolylpropane has a melting point of 78-78.5 °C and a boiling point of 106-115 °C under a pressure of 0.08 Torr. Its density is predicted to be 0.953±0.06 g/cm3 .Applications De Recherche Scientifique
Metallocyclic Complex Formation
The self-assembly of metallosupramolecules using flexible 2-pyridyl ligands and silver salts has been explored. In this context, 1,3-bis(2-pyridyl)-2-tolylpropane (L3) was utilized to form novel discrete metallocyclic complexes in crystals. This illustrates the potential of 2,2-Di-P-Tolylpropane derivatives in the formation of complex metallocyclic structures (Shin et al., 2003).
Polymerization Catalysts
Research has shown that derivatives of 1,3-di(2-pyridyl)propane, including 1,3-bis(2-pyridyl)-2-tolylpropane, can be used to synthesize neutral palladium(II) complexes. These complexes have been effective in the polymerization of norbornene, a key process in material science and engineering (Shin et al., 2004).
Luminescent Materials
The development of luminescent materials has been another area of interest. Complexes involving 2,2-Di-P-Tolylpropane derivatives have been synthesized and studied for their luminescent properties. These materials show promise for applications in display technologies and optical sensors (Zhu et al., 2011).
Radical Scavenging Activity
The compound 1,1-Di(p-tolyl)ethylene, closely related to 2,2-Di-P-Tolylpropane, has been identified as an effective radical scavenger. This property is significant in the context of photoinitiated crosslinking and could be relevant in various industrial applications (Hageman, 1999).
Synthesis and Characterization
2,2-Di-P-Tolylpropane and its derivatives have been extensively studied for their synthesis and characterization. These studies provide foundational knowledge for further applications in various fields of chemistry and material science (Fagadar-Cosma et al., 2006).
Safety And Hazards
Orientations Futures
While specific future directions for 2,2-Di-P-Tolylpropane are not mentioned in the available resources, one paper discusses the use of Di-p-tolyl disulfides (p-Tol2S2), which are employed as load-carrying additives due to their anti-wear and extreme load-bearing qualities . This suggests potential applications for similar compounds like 2,2-Di-P-Tolylpropane in the field of energy storage devices.
Propriétés
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAHSJTUQAWUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046243 | |
| Record name | 2,2-Di-4-tolylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Di-P-Tolylpropane | |
CAS RN |
1823-31-0 | |
| Record name | NSC100243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Di-4-tolylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4PR-ISOPROPYLIDENEDITOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



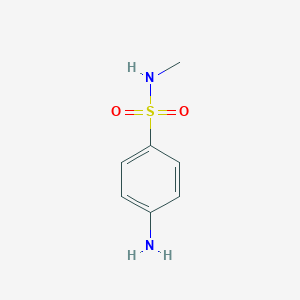

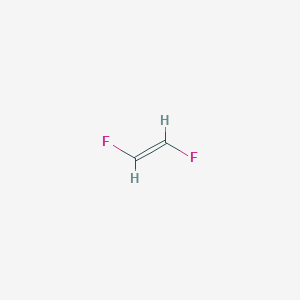
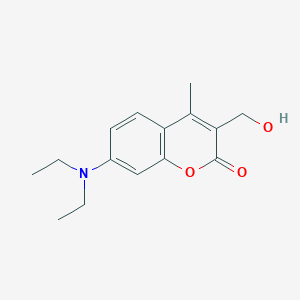
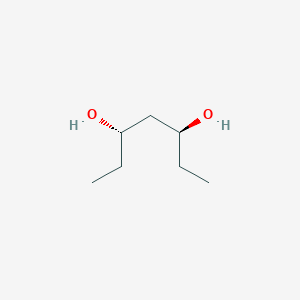
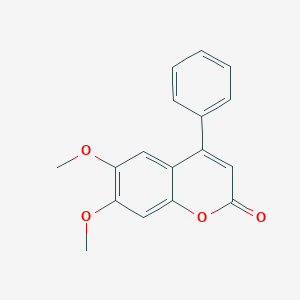
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
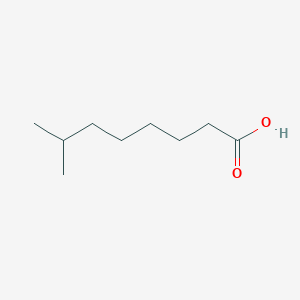
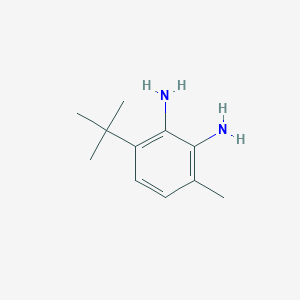
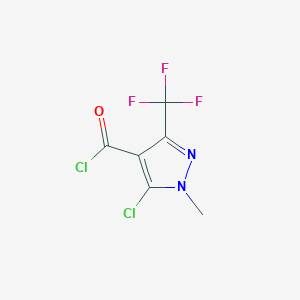
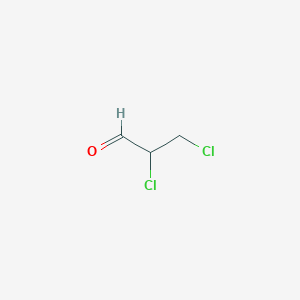
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
